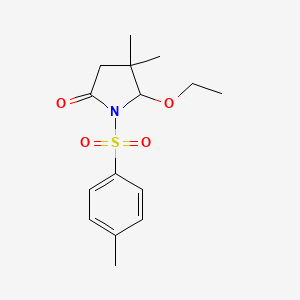
5-Ethoxy-4,4-dimethyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxy-4,4-dimethyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-2-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrrolidinone core, which is a five-membered lactam, substituted with ethoxy, dimethyl, and sulfonyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
The synthesis of 5-Ethoxy-4,4-dimethyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-2-one typically involves multiple steps, including the formation of the pyrrolidinone ring and subsequent functionalization. One common synthetic route includes:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethoxy Group: This step involves the alkylation of the pyrrolidinone ring with an ethylating agent such as ethyl iodide or ethyl bromide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
5-Ethoxy-4,4-dimethyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or sulfonyl groups can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Applications De Recherche Scientifique
5-Ethoxy-4,4-dimethyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: Used in the development of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 5-Ethoxy-4,4-dimethyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins or enzymes. This can lead to the inhibition of enzyme activity or modulation of protein function. The ethoxy and dimethyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-Ethoxy-4,4-dimethyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-2-one include:
4,4-Dimethyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-2-one: Lacks the ethoxy group, which may affect its reactivity and applications.
5-Methoxy-4,4-dimethyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-2-one: Contains a methoxy group instead of an ethoxy group, potentially altering its chemical properties and biological activity.
5-Ethoxy-4,4-dimethyl-1-(4-chlorobenzene-1-sulfonyl)pyrrolidin-2-one:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
184637-79-4 |
|---|---|
Formule moléculaire |
C15H21NO4S |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
5-ethoxy-4,4-dimethyl-1-(4-methylphenyl)sulfonylpyrrolidin-2-one |
InChI |
InChI=1S/C15H21NO4S/c1-5-20-14-15(3,4)10-13(17)16(14)21(18,19)12-8-6-11(2)7-9-12/h6-9,14H,5,10H2,1-4H3 |
Clé InChI |
MPFHRYBNKXXNNB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1C(CC(=O)N1S(=O)(=O)C2=CC=C(C=C2)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-2-hydroxybenzamide](/img/structure/B14254812.png)
![[1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B14254815.png)
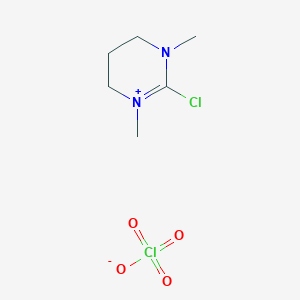
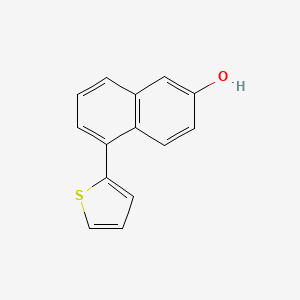
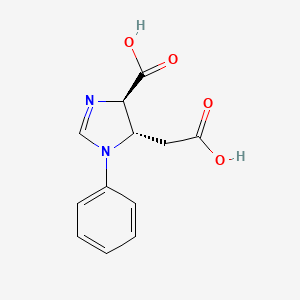


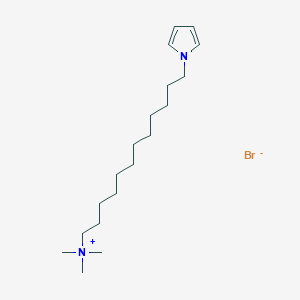
![2,4(1H,3H)-Pyrimidinedione, 1-[(2,6-difluorophenyl)methyl]-3-phenyl-](/img/structure/B14254863.png)
![4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]-](/img/structure/B14254872.png)
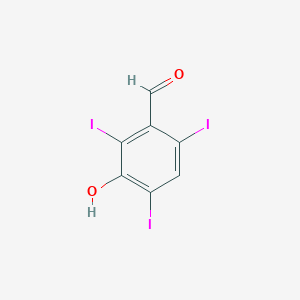
![5-Methoxy-3-[2-(morpholin-4-yl)ethoxy]-1-benzofuran-2-carboxylic acid](/img/structure/B14254887.png)
![3-[Diethyl(methoxy)silyl]propyl 2-methylprop-2-enoate](/img/structure/B14254889.png)

